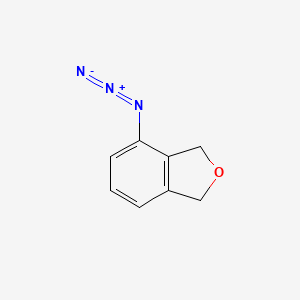

4-AZIDO-1,3-DIHYDRO-2-BENZOFURAN

Description

Historical Context of Organic Azides and Their Chemical Evolution

The journey of organic azides began in 1864 when Peter Griess first prepared phenyl azide (B81097). wikipedia.orgwikiwand.com This discovery opened a new chapter in organic chemistry, though initial interest was somewhat tempered by the inherent instability of many of these compounds. wikipedia.orgwikiwand.com A few decades later, in the 1890s, Theodor Curtius made significant contributions by discovering hydrazoic acid (HN3) and describing the Curtius rearrangement, a reaction that converts acyl azides to isocyanates. wikipedia.orgwikiwand.comkit.edu

A resurgence of interest in azide chemistry occurred in the 1950s, leading to the report of numerous new syntheses and transformations of organic azides. kit.edu Rolf Huisgen's work on the 1,3-dipolar cycloaddition, a reaction that now bears his name, further expanded the synthetic utility of azides. wikipedia.orgwikiwand.com However, it was the discovery of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless and coworkers that dramatically changed the landscape of azide chemistry. wikipedia.org This highly reliable and selective "click reaction" propelled organic azides to the forefront of various chemical disciplines. wikipedia.orgsigmaaldrich.com

Organic azides are characterized by the −N3 functional group and are valuable precursors to amines in laboratory settings. wikipedia.org Their reactivity is marked by the facile extrusion of dinitrogen (N2), a property exploited in reactions like the Staudinger ligation and the Curtius rearrangement. wikipedia.orgwikiwand.com The terminal nitrogen atom of the azide group is mildly nucleophilic, while the internal nitrogen atom can react with electrophiles. wikipedia.orgwikiwand.com This versatile reactivity has established organic azides as crucial building blocks in organic synthesis, finding applications in pharmaceuticals, natural product synthesis, and materials science. kit.eduresearchgate.netnih.gov

Significance of Benzofuran (B130515) Derivatives in Contemporary Chemical Research

Benzofuran, a heterocyclic compound composed of a fused benzene (B151609) and furan (B31954) ring, represents a pivotal scaffold in medicinal chemistry and materials science. nih.govacs.org First synthesized by Perkin in 1870, benzofuran and its derivatives are integral components of numerous biologically active natural products and synthetic compounds. acs.org

The benzofuran nucleus is a common feature in many clinically approved drugs. nih.gov Its derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antioxidant properties. nih.govwisdomlib.orgbohrium.com This broad range of biological activities has made the benzofuran scaffold a subject of intense investigation for the development of new therapeutic agents. nih.govmdpi.com For instance, certain benzofuran derivatives have shown promise as inhibitors of enzymes like Pks13 in Mycobacterium tuberculosis, highlighting their potential in developing new antibiotics. nih.gov

Beyond pharmaceuticals, benzofuran derivatives are also utilized in the development of advanced materials. For example, benzofuran-containing structures are being explored for applications in organic electronics, such as in the construction of field-effect transistors and organic photovoltaics. acs.orgnih.gov The continuous discovery of new biological activities and applications for benzofuran derivatives underscores their enduring importance in modern chemical research. nih.govmdpi.com

Rationale for Comprehensive Academic Investigation of Azido-Substituted Benzofuran Scaffolds

The convergence of the unique reactivity of the azide group with the privileged structural and biological properties of the benzofuran scaffold presents a compelling area for academic investigation. The introduction of an azido (B1232118) group onto a benzofuran framework can lead to the development of novel compounds with enhanced or entirely new biological activities.

The azide group can serve as a versatile chemical handle for further molecular elaboration. Through well-established reactions like the Huisgen cycloaddition ("click chemistry") and the Staudinger ligation, azido-substituted benzofurans can be readily conjugated to other molecules, including biomolecules, fluorescent dyes, and solid supports. wikipedia.org This modularity is highly advantageous for creating libraries of compounds for high-throughput screening and for developing targeted drug delivery systems.

Furthermore, the azide group can act as a precursor to an amine group, which is a common pharmacophore in many drug molecules. wikipedia.org The conversion of an azido-substituted benzofuran to its corresponding amino derivative can significantly alter its biological profile, potentially leading to the discovery of new lead compounds for drug development. The inherent reactivity of the azide group itself might also contribute to the biological activity of the molecule.

Given the proven therapeutic potential of benzofuran derivatives and the vast synthetic utility of organic azides, a comprehensive academic investigation into azido-substituted benzofuran scaffolds is well-justified. Such research holds the promise of yielding novel molecules with significant potential in medicinal chemistry, chemical biology, and materials science.

Structure

3D Structure

Properties

IUPAC Name |

4-azido-1,3-dihydro-2-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-11-10-8-3-1-2-6-4-12-5-7(6)8/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDZXPYYPYGYTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CO1)C(=CC=C2)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 4 Azido 1,3 Dihydro 2 Benzofuran

Fundamental Reactivity of the Azido (B1232118) Functional Group in Heterocyclic Contexts

The azido group (–N₃) is a versatile functional group in organic synthesis, known for its participation in a wide array of chemical transformations. nih.govmdpi.com When attached to a heterocyclic system like 1,3-dihydro-2-benzofuran, its reactivity is influenced by the electronic properties of the ring. Organic azides are key precursors for the synthesis of various five- and six-membered heterocyclic compounds and their fused analogs through intermolecular or intramolecular reactions under different conditions. nih.govmdpi.com The primary modes of reactivity for the azido group in such contexts include 1,3-dipolar cycloadditions, reductions, and nitrene-mediated reactions. nih.govmdpi.com

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

1,3-Dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a cornerstone reaction of azides, allowing for the synthesis of five-membered heterocycles. wikipedia.org This reaction involves the combination of a 1,3-dipole (the azide) with a dipolarophile, typically an alkene or alkyne, to form a cyclic adduct. wikipedia.org The reaction is highly atom-economical and provides a powerful method for constructing complex molecules. rsc.org

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used variant of the Huisgen cycloaddition. nih.gov This reaction, a prime example of "click chemistry," specifically joins terminal alkynes and azides to form 1,4-disubstituted 1,2,3-triazoles with high yields and regioselectivity. nih.govresearchgate.net The copper(I) catalyst dramatically accelerates the reaction rate, allowing it to proceed under mild conditions, including at room temperature and in aqueous solutions. nih.govorganic-chemistry.org The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide (B81097). acs.org This catalytic cycle makes the CuAAC a robust and versatile tool in various fields, from medicinal chemistry to materials science. nih.govnih.gov

Key Features of CuAAC:

High regioselectivity for 1,4-disubstituted triazoles. nih.gov

Mild reaction conditions. nih.gov

High yields and tolerance of a wide range of functional groups. organic-chemistry.org

Accelerated reaction rates compared to the uncatalyzed thermal reaction. organic-chemistry.org

To overcome the potential cytotoxicity of the copper catalyst in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.govjcmarot.com This reaction utilizes a strained cycloalkyne, such as a derivative of cyclooctyne, which reacts readily with an azide without the need for a metal catalyst. jcmarot.comnih.gov The driving force for the reaction is the release of ring strain in the cycloalkyne upon forming the stable triazole ring. jcmarot.com SPAAC is a bioorthogonal reaction, meaning it can proceed within a living system without interfering with native biochemical processes. jcmarot.com

Key Features of SPAAC:

Metal-free ("copper-free") click chemistry. jcmarot.com

Driven by the release of ring strain in the cycloalkyne. jcmarot.com

Bioorthogonal, suitable for applications in living systems. jcmarot.com

Reaction rates can be tuned by modifying the structure of the cycloalkyne. nih.gov

| Reaction Type | Catalyst | Key Feature |

| CuAAC | Copper(I) | High regioselectivity for 1,4-isomers nih.gov |

| SPAAC | None (Strain) | Metal-free, bioorthogonal jcmarot.com |

In the absence of a catalyst, the thermal Huisgen cycloaddition of an azide with an alkyne often yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. nih.govnih.gov The CuAAC, however, exhibits remarkable regioselectivity, almost exclusively producing the 1,4-isomer. nih.govnih.gov This is a consequence of the copper-acetylide mechanism. nih.gov In contrast, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) can provide the 1,5-disubstituted regioisomer. organic-chemistry.org

The regioselectivity of SPAAC can be influenced by the structure of the cycloalkyne and the electronic properties of the azide. nih.gov In some cases, secondary interactions within the transition state can lead to complete regioselectivity. chemrxiv.org The stereochemistry of the dipolarophile is generally retained in the product of these cycloaddition reactions. wikipedia.org For instance, the reaction of an azide with a cyclic alkene will produce a cycloadduct with a specific stereochemistry (exo or endo), which can be predicted based on steric and electronic factors. researchgate.net

Reductive Transformations and Ligation Reactions (e.g., Staudinger Reaction)

Azides can be readily reduced to primary amines. A classic and mild method for this transformation is the Staudinger reaction, which involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine. organic-chemistry.orgwikipedia.org The reaction proceeds through the formation of an iminophosphorane (or aza-ylide) intermediate, which is then hydrolyzed to the corresponding amine and phosphine oxide. organic-chemistry.orgwikipedia.org

The Staudinger reaction is generally high-yielding and avoids harsh reagents. thermofisher.com However, the reaction can be sluggish for aryl azides, and often requires an excess of water to facilitate the hydrolysis of the stable iminophosphorane intermediate. nih.govresearchgate.net Novel phosphine reagents have been developed to accelerate the reduction of aryl azides and eliminate the need for water. nih.govresearchgate.net A related and significant transformation is the Staudinger ligation, a powerful tool in chemical biology for covalently linking biomolecules. wikipedia.org

Nitrene Chemistry and Photochemical Transformations of Azides

Upon thermal or photochemical decomposition, organic azides can lose a molecule of dinitrogen (N₂) to form a highly reactive intermediate known as a nitrene. rsc.orgresearchgate.net Aryl azides, upon photolysis, can generate nitrenes that can undergo a variety of subsequent reactions, including insertion into C-H bonds, addition to alkenes to form aziridines, or rearrangement. rsc.orgacs.org The photodecomposition of azides to generate nitrenes typically requires short-wavelength UV light (<300 nm). rsc.org However, photocatalytic systems have been developed to enable this reaction at longer wavelengths. rsc.org The initially formed singlet nitrene can intersystem cross to a more stable triplet state, and the reactivity of these two species can differ significantly. acs.org

Reactions with Main Group Elements and Diverse Heterocyclic Systems

The reactivity of benzofuran (B130515) derivatives with main group elements often involves the particular reactivity of the furan (B31954) ring. For instance, halogenation is a common reaction, and the regioselectivity is influenced by the substituents present on the benzofuran core. researchgate.net While specific studies on 4-azido-1,3-dihydro-2-benzofuran are not extensively documented, analogies can be drawn from the reactivity of related benzofuran systems. For example, the treatment of benzofuran derivatives with bromine can lead to the formation of bromo-substituted products. researchgate.net Similarly, reactions with organometallic reagents, such as arylmagnesium compounds, have been utilized for the functionalization of the benzofuran scaffold, leading to the formation of various heterocyclic systems. organic-chemistry.org

The azido group in this compound is a versatile functional group for the synthesis of various heterocyclic systems. One of the most prominent reactions of azides is the [3+2] cycloaddition, also known as the Huisgen cycloaddition, with alkynes to form triazoles. This reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I) or ruthenium(II) complexes, which allows for a high degree of control and regioselectivity. The resulting triazole-fused benzofuran derivatives are of interest in medicinal chemistry.

Furthermore, azides can react with phosphines, such as triphenylphosphine, in the Staudinger ligation to form an aza-ylide, which can then be hydrolyzed to an amine or reacted with an electrophile. This reaction provides a mild method for the reduction of the azido group to an amine.

The synthesis of various heterocyclic systems from benzofuran precursors is well-established. For example, benzofuran derivatives can be converted to pyrazoles, isoxazoles, and pyridines through reactions with appropriate reagents. researchgate.net The presence of the azido group on the 4-position of the 1,3-dihydro-2-benzofuran ring is expected to influence the reactivity and regioselectivity of these transformations. A one-pot, five-component reaction has been described for the synthesis of tetrazole-benzofuran hybrids, showcasing the utility of multicomponent reactions in generating diverse heterocyclic structures. rsc.org

| Reagent/Reaction Type | Product Type | Reference |

| Halogens (e.g., Bromine) | Halogenated benzofurans | researchgate.net |

| Organomagnesium reagents | Functionalized heterocycles | organic-chemistry.org |

| Alkynes ([3+2] cycloaddition) | Triazole-fused benzofurans | |

| Phosphines (Staudinger ligation) | Amines or other N-heterocycles | |

| Hydrazine, hydroxylamine, etc. | Pyrazoles, isoxazoles, etc. | researchgate.net |

| Multicomponent reactions | Tetrazole-benzofuran hybrids | rsc.org |

Reaction Mechanisms and Kinetic Profiles

The reaction mechanisms involving this compound are influenced by the electronic properties of the azide and the benzofuran ring system, as well as steric factors.

Transition State Analysis and Reaction Pathway Elucidation

Computational studies, often employing density functional theory (DFT), are crucial for elucidating the transition states and reaction pathways of reactions involving benzofuran derivatives. For intramolecular reactions, such as the intramolecular Diels-Alder reaction of furan-tethered systems, computational analysis has shown that the incorporation of certain functional groups in the tether can lower the activation energy by bringing the reacting moieties into closer proximity. nih.gov

In the context of the [3+2] cycloaddition of the azido group, transition state analysis can reveal the factors governing regioselectivity (i.e., the formation of 1,4- or 1,5-disubstituted triazoles). The nature of the alkyne substituent and the reaction conditions (thermal vs. catalyzed) play a significant role in determining the preferred reaction pathway. For reactions involving the benzofuran ring itself, such as electrophilic substitution, the stability of the intermediate carbocation (arenium ion) determines the regioselectivity of the reaction.

Electronic and Steric Effects of Substituents on Reactivity and Selectivity

The electronic and steric properties of substituents on the benzofuran ring have a profound impact on the reactivity and selectivity of its reactions. An in-depth investigation into the synthesis of diketopyrrolopyrrole bearing benzofuran moieties highlighted the significant interplay between electronic and steric effects. rsc.org For instance, the presence of electron-donating or electron-withdrawing groups on the aromatic ring can alter the nucleophilicity or electrophilicity of the benzofuran system, thereby influencing the rate and outcome of reactions.

In this compound, the azido group at the 4-position acts as a moderately electron-withdrawing group through inductive effects, which can influence the reactivity of the aromatic ring towards electrophilic substitution. Steric hindrance from the azido group and the dihydrofuran ring can also direct incoming reagents to specific positions. For example, in the synthesis of 1-aminophthalan derivatives via an intramolecular oxa-Mannich reaction, the electronic nature of substituents on the benzofuranol precursor was found to significantly affect the product yield. koreascience.kr

| Substituent Effect | Impact on Reactivity/Selectivity | Reference |

| Electronic (electron-donating groups) | Increased nucleophilicity of the benzofuran ring | rsc.org |

| Electronic (electron-withdrawing groups) | Decreased nucleophilicity of the benzofuran ring | rsc.org |

| Steric Hindrance | Directs incoming reagents to less hindered positions | rsc.org |

| Substituent position | Influences reaction yield in intramolecular reactions | koreascience.kr |

Intramolecular Reactivity Pathways and Rearrangements in Azido-Benzofuran Systems

The azido group in this compound can participate in various intramolecular reactions, often triggered by heat or light. One of the most common intramolecular reactions of aryl azides is the thermal or photochemical generation of a highly reactive nitrene intermediate, which can then undergo several transformations.

Upon formation, the nitrene can undergo intramolecular C-H insertion into an adjacent C-H bond of the dihydrofuran ring or the aromatic ring, leading to the formation of new fused heterocyclic systems. The regioselectivity of this insertion is dependent on the proximity and the nature (primary, secondary, or tertiary) of the C-H bonds.

Alternatively, the nitrene can induce ring expansion of the benzene (B151609) ring to form a seven-membered azepine derivative. This type of rearrangement is well-documented for other aryl azides. Another possible pathway is the intramolecular cyclization onto the furan oxygen, although this is generally less favored.

Rearrangements are also known to occur in benzofuran systems. For example, the Perkin rearrangement involves the base-catalyzed ring contraction of a 3-halocoumarin to a benzofuran-2-carboxylic acid. nih.gov While not directly involving an azido group, this illustrates the susceptibility of the benzofuran scaffold to rearrangements under specific conditions. In azido-nitro-substituted pyridines, thermal cyclization leads to the formation of furoxans, demonstrating an intramolecular reaction pathway involving both an azide and a nitro group. researchgate.net Similar intramolecular cyclizations and rearrangements could potentially be observed in appropriately substituted azido-benzofuran systems.

| Intramolecular Reaction/Rearrangement | Intermediate/Product | Reference |

| Nitrene C-H Insertion | Fused heterocyclic systems | |

| Nitrene-induced Ring Expansion | Azepine derivatives | |

| Perkin Rearrangement | Benzofuran-2-carboxylic acid from 3-halocoumarin | nih.gov |

| Thermal Cyclization of Azidonitropyridines | Furoxans | researchgate.net |

Advanced Applications of 4 Azido 1,3 Dihydro 2 Benzofuran in Research Disciplines

Chemical Biology and Bio-orthogonal Labeling Strategies

The azide (B81097) functional group is a key player in bio-orthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The small size, stability, and lack of reactivity with biological functionalities make the azide group an ideal chemical reporter for tagging biomolecules. nih.gov This allows for a two-step labeling process: first, a biomolecule of interest is tagged with an azide-containing substrate, and second, a probe with a complementary reactive group is introduced to detect and visualize the tagged molecule. nih.gov

Development and Validation of Chemical Probes for Biomolecule Labeling

The 4-azido-1,3-dihydro-2-benzofuran scaffold can be incorporated into chemical probes designed for biomolecule labeling. The azide group serves as a "handle" for bio-orthogonal reactions, such as the Staudinger ligation or the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which are used to attach reporter molecules like fluorophores or biotin (B1667282) to the target biomolecule. nih.govresearchgate.net This strategy has been successfully employed to label a variety of biomolecules, including proteins and sugars, for imaging and analysis within cellular environments. nih.gov

For instance, genetically encoded p-azido-L-phenylalanine (azF) residues can be incorporated into proteins like G protein-coupled receptors (GPCRs). nih.gov These azido-tagged proteins can then be specifically labeled with fluorescent probes containing a dibenzocyclooctyne (DIBO) group through a strain-promoted azide-alkyne cycloaddition (SpAAC) reaction. nih.gov This approach allows for the site-specific fluorescent labeling of proteins, enabling detailed studies of their structure and function. nih.gov

Activity-Based Protein Profiling (ABPP) and Proteome-Wide Target Identification

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique used to identify and characterize the active state of enzymes within complex biological systems. nih.govnih.gov ABPP probes are designed with a reactive group that covalently binds to the active site of a specific class of enzymes and a reporter tag for detection and enrichment. nih.gov

The azide group of this compound can be utilized in the design of ABPP probes. In this context, the azide serves as a bio-orthogonal handle. nih.gov An alkyne-containing reporter tag can be attached to the probe-labeled enzyme via a click chemistry reaction with the azide group. nih.govnih.gov This allows for the visualization, enrichment, and identification of the targeted enzymes from the entire proteome. nih.govnih.gov This approach has been instrumental in identifying the targets of various drugs and understanding their mechanisms of action. nih.gov For example, ABPP has been used to identify off-targets of potent inhibitors, providing valuable insights into potential toxicities and opportunities for drug repurposing. nih.gov

Recent advancements in ABPP, such as the PhosID-ABPP strategy, allow for the dual dose-dependent competition of inhibitors within a single cellular proteome, enabling a comparative analysis of the binding sites of different probes on a proteome-wide scale. uu.nl This provides a more detailed understanding of drug-protein interactions. uu.nl

Metabolic Engineering and Glycobiology Applications for Imaging and Glycomics Analysis

The principles of bio-orthogonal labeling with azide-containing compounds extend to the fields of metabolic engineering and glycobiology. By introducing azide-modified monosaccharides into cellular metabolic pathways, researchers can incorporate these chemical reporters into glycans. These tagged glycans can then be visualized and analyzed using probes that react with the azide group. This allows for the imaging of glycan trafficking and localization within cells and the comprehensive analysis of the glycome (the complete set of sugars in an organism).

Contributions to Drug Discovery Methodologies (Preclinical Research)

Benzofuran (B130515) and its derivatives are recognized for their wide range of biological activities, making them important scaffolds in medicinal chemistry. nih.govnih.gov They have shown potential in treating chronic diseases like hypertension and neurodegenerative conditions, as well as in combating infections. nih.govnih.gov The benzofuran core is often used by medicinal chemists to synthesize new derivatives with enhanced therapeutic properties. nih.gov

Synthetic Utility in Accessing Complex and Diverse Molecular Scaffolds for Lead Generation

The this compound structure serves as a versatile building block in the synthesis of more complex and diverse molecular scaffolds for drug discovery. nih.gov The azide group can be chemically transformed into other functional groups, allowing for the creation of a wide array of derivatives. For example, a series of azide-containing tetrahydrobenzofuran derivatives were synthesized and evaluated for their anticancer activity. nih.gov This highlights the utility of the azido-benzofuran scaffold in generating novel compounds for lead discovery. nih.gov

Furthermore, the benzofuran ring system itself is a key component of many biologically active compounds. nih.govnih.govnih.gov The development of new synthetic methods to create benzofuran derivatives is an active area of research. nih.govmdpi.com For example, new benzofuran hybrids have been designed and synthesized as potential dual inhibitors of PI3K and VEGFR-2 for cancer treatment. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying the structure of a lead compound and evaluating the activity of the resulting analogs, researchers can identify the key structural features required for optimal potency and selectivity. nih.gov

For benzofuran derivatives, SAR studies have revealed that substitutions at various positions on the benzofuran ring can significantly impact their biological activity. nih.gov For instance, the introduction of halogen atoms or specific heterocyclic rings at certain positions has been shown to enhance the anticancer properties of some benzofuran compounds. nih.gov

In the context of this compound analogs, SAR studies would involve synthesizing a series of compounds with variations in the substituents on the benzofuran ring and evaluating their effects on a particular biological target. For example, in a study of azide-containing tetrahydrobenzofuran derivatives, it was found that the nature of the substituent on a phenyl ring attached to the core structure was a crucial factor affecting their anticancer activity. nih.gov Such studies are essential for the rational design and optimization of new drug candidates based on the this compound scaffold.

Ligand Design and Molecular Target Engagement Studies

The benzofuran core is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. scienceopen.comnih.govnih.gov The dihydrobenzofuran variant offers a three-dimensional structure that can be crucial for fitting into the binding pockets of protein targets. nih.gov

The introduction of an azido (B1232118) (N₃) group at the 4-position of the 1,3-dihydro-2-benzofuran scaffold would provide a versatile chemical handle for ligand design and target engagement studies. Organic azides are valuable building blocks in medicinal chemistry, primarily for their ability to participate in bioorthogonal "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov

Hypothetical Research Applications:

Target Identification: A primary theorized use for this compound would be in chemical biology for activity-based protein profiling (ABPP). If a molecule based on this scaffold shows promising biological activity, the azido group would serve as a latent tag. After the ligand binds to its protein target within a complex biological sample (like a cell lysate), an alkyne-bearing reporter tag (e.g., a fluorophore or biotin) could be "clicked" onto the ligand. This would allow for the isolation, identification, and validation of the protein target.

Structure-Activity Relationship (SAR) Studies: The azide group could be used to generate a library of derivatives. nih.gov By clicking various molecular fragments onto the 4-azido position, researchers could systematically explore how different substituents at this position affect the ligand's binding affinity and selectivity for its target, thereby building a detailed SAR profile. nih.gov For instance, derivatives of benzofuran have been explored as potent and selective agonists for cannabinoid receptor 2 (CB2), a target for neuropathic pain. nih.gov The azido group would enable the rapid synthesis of diverse analogs to optimize such activity.

| Potential Application | Role of Azido Group | Relevant Chemical Reaction | Example Target Class |

| Target Identification (ABPP) | Bioorthogonal handle for reporter tag attachment | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Kinases, Proteases, GPCRs |

| SAR Library Synthesis | Versatile point for molecular diversification | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Enzymes, Receptors |

| Covalent Inhibitor Design | Photo-activatable crosslinking group | Photolysis to form a reactive nitrene | Protein binding pockets |

Applications in Materials Science

The azide functional group is highly valuable in materials science for creating functional polymers and smart materials through efficient and specific chemical modifications.

Theoretically, this compound could be utilized as a functional monomer or a precursor to one. The azide group allows for the incorporation of specific functionalities into a polymer chain either before or after polymerization.

Potential Research Pathways:

Post-Polymerization Modification: A polymer could be synthesized using a monomer containing the 1,3-dihydro-2-benzofuran moiety (for example, through ring-opening polymerization if a suitable precursor were designed). The pendant azido groups along the polymer backbone would then be available for modification. This approach allows for the creation of a single parent polymer that can be functionalized in numerous ways, for example, by attaching biomolecules, catalysts, or chromophores using azide-alkyne click chemistry.

Cross-linking Agent: The azide group can be used to cross-link polymer chains. Upon thermal or photochemical activation, the azide can form a highly reactive nitrene intermediate, which can then insert into C-H bonds on adjacent polymer chains, forming a stable, cross-linked network. This is a key process for creating thermoset elastomers and hydrogels. Azido-functionalized polyurethanes, for instance, have been designed for creating tunable elastomers via click chemistry.

Functional materials are designed to possess specific properties, while smart materials can respond to external stimuli. The azido group on the benzofuran scaffold would be instrumental in integrating these molecules into such advanced materials.

Conceptual Implementations:

Surface Functionalization: The molecule could be used to modify surfaces (e.g., silicon wafers, gold nanoparticles, or carbon nanotubes). By first attaching this compound to a surface, a reactive layer is created. This "azide-ready" surface can then be used to immobilize other molecules, such as proteins, DNA, or synthetic polymers, via click chemistry. This is fundamental for creating biosensors, custom chromatography media, and biocompatible coatings.

Stimuli-Responsive Materials: The azide group can be cleaved by specific stimuli, such as UV light or chemical reducing agents. If the benzofuran moiety were part of a larger system, such as a polymer network holding a payload (e.g., a dye or drug), the cleavage of the azide could trigger the release of the payload. This forms the basis for creating smart materials for controlled release applications.

Supramolecular Chemistry and Nanotechnology

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent forces. The structural features of this compound would make it a prospective building block in this field.

Host-guest chemistry involves the creation of larger "host" molecules that can encapsulate smaller "guest" molecules.

Functionalized Hosts: A larger host molecule, such as a cyclodextrin (B1172386) or calixarene, could be functionalized with this compound. The azido group would then serve as a reactive site to attach other functional units, such as a catalytic metal center or a fluorescent reporter, that can interact with a guest molecule bound within the host's cavity.

Guest Encapsulation: The benzofuran moiety itself could act as a guest, binding within the hydrophobic pocket of a host like a cyclodextrin in an aqueous solution. The azido group, being more polar, could remain at the host's rim, providing a site for further chemical reactions while the core of the molecule is protected.

Self-assembly is the spontaneous organization of molecules into ordered structures.

Amphiphile Design: By attaching a long, hydrophobic alkyl chain to the this compound molecule (e.g., via a triazole linkage formed by a click reaction), an amphiphilic molecule could be created. Such molecules could self-assemble in water to form micelles or vesicles. The benzofuran headgroup would interface with the water, while the alkyl tails would form the hydrophobic core. These nanostructures are widely studied as drug delivery vehicles.

Patterned Surfaces: A self-assembled monolayer (SAM) of this compound could be formed on a substrate. The azido groups would be exposed on the surface, creating a highly ordered array of reactive sites. These sites could then be addressed using techniques like microcontact printing to "click" different molecules onto specific locations, creating chemically patterned surfaces for applications in microelectronics or cell culture studies.

Catalysis and Organocatalysis

The unique structure of this compound suggests its potential as a precursor for novel catalysts. The dihydrobenzofuran framework can be functionalized to create chiral environments, making it a candidate for asymmetric catalysis. thieme-connect.com Furthermore, the azido group can be transformed into other functionalities, such as amines, which are pivotal in many organocatalytic systems.

The design of catalysts derived from this compound would likely leverage the inherent properties of the dihydrobenzofuran scaffold and the reactivity of the azide group. The dihydrobenzofuran core can serve as a rigid backbone for the attachment of catalytically active moieties. For instance, the reduction of the azide group to an amine would yield a 4-amino-1,3-dihydro-2-benzofuran derivative. This amine could then be further functionalized to create a variety of organocatalysts, such as thioureas or squaramides, which are known to activate substrates through hydrogen bonding.

Mechanistically, such catalysts could operate through several pathways. An amine-functionalized dihydrobenzofuran could act as a Brønsted base or, upon protonation, as a Brønsted acid. In asymmetric catalysis, the chirality of the dihydrobenzofuran backbone, if appropriately controlled during synthesis, could induce enantioselectivity in reactions such as Michael additions, aldol (B89426) reactions, or Mannich reactions. The stereoelectronic properties of the dihydrobenzofuran ring would play a crucial role in the transition state, influencing the facial selectivity of the reaction.

The development of synthetic routes to functionalized dihydrobenzofurans often employs transition metal catalysis, with palladium, rhodium, and copper being prominent examples. acs.orgrsc.org These methods could be adapted to synthesize chiral derivatives of this compound, which would be essential for their application in asymmetric organocatalysis.

Table 1: Synthetic Approaches to Functionalized Dihydrobenzofurans

| Catalyst System | Reaction Type | Key Features |

| Palladium(II) Acetate / Urea Ligand | Heteroannulation | Engages structurally diverse dienes with broad functional group tolerance. acs.org |

| Rhodium Catalysis | C-H Functionalization | Proceeds under mild conditions with high yields. rsc.org |

| Copper Catalysis | Intramolecular C-H Arylation | Allows for direct aryl C-O bond formation under mild conditions. nih.gov |

| Chiral Phosphine (B1218219) | [4+1] Cyclization | Produces chiral 2,3-dihydrobenzofurans with high diastereo- and enantioselectivities. thieme-connect.com |

| Gold Catalysis | [2+3] Cyclo-coupling | Efficient preparation from 1,3-enynes and phenols. rsc.org |

The most direct application of the azide functionality in this compound is in the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgbeilstein-journals.org This "click" reaction is renowned for its high efficiency, selectivity for the 1,4-regioisomer of the resulting 1,2,3-triazole, and tolerance of a wide range of functional groups. wikipedia.orgnih.gov

In this context, this compound could be "clicked" onto various alkyne-containing molecules to generate novel chemical entities. For example, it could be conjugated to biomolecules, polymers, or surfaces functionalized with terminal alkynes. The resulting triazole-linked dihydrobenzofuran derivatives could have applications in medicinal chemistry, materials science, and chemical biology. The benzofuran core itself is found in many biologically active compounds, and its conjugation via a stable triazole linker could lead to new therapeutic agents. nih.gov

Beyond CuAAC, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers an alternative pathway, selectively yielding the 1,5-regioisomer of the triazole. wikipedia.orgnih.gov This provides access to a different set of structural isomers with potentially distinct properties. The choice of catalyst (copper or ruthenium) would therefore allow for regioselective control over the cycloaddition product.

Table 2: Catalytic Systems for Azide-Alkyne Cycloadditions

| Catalyst | Regioselectivity | Key Features |

| Copper(I) | 1,4-disubstituted 1,2,3-triazole | High yields, mild reaction conditions, wide functional group tolerance. beilstein-journals.orgacs.org |

| Ruthenium(II) | 1,5-disubstituted 1,2,3-triazole | Complements CuAAC by providing access to the other regioisomer. wikipedia.orgnih.gov |

The azide group can also participate in other transformations. For instance, it can undergo Staudinger ligation with phosphines to form an aza-ylide, which can then be trapped with an electrophile. This provides another versatile method for bioconjugation. Furthermore, the thermal or photochemical decomposition of the azide can generate a highly reactive nitrene intermediate, which can undergo a variety of insertion and rearrangement reactions to create complex nitrogen-containing heterocycles.

Computational and Theoretical Investigations of 4 Azido 1,3 Dihydro 2 Benzofuran

Prediction of Reactivity, Regioselectivity, and Enantioselectivity

Correlation with Experimental Data and Predictive Modeling

Computational chemistry provides a framework for predicting the reactivity, regioselectivity, and enantioselectivity of chemical reactions involving 4-azido-1,3-dihydro-2-benzofuran. Theoretical models, particularly those based on Density Functional Theory (DFT), can be used to calculate the energies of reactants, transition states, and products. These calculations allow for the determination of activation barriers, which are correlated with reaction rates.

For instance, in the context of cycloaddition reactions, computational models can predict whether the reaction will proceed via a concerted or stepwise mechanism and can identify the most likely regioisomeric product by comparing the activation energies of the different possible pathways. The accuracy of these predictions is often validated by comparing the calculated outcomes with experimental results. While specific predictive modeling studies on this compound are not readily found, the general methodologies are well-established. For example, studies on similar heterocyclic systems have successfully used DFT calculations to rationalize and predict the outcomes of their reactions. beilstein-journals.org

Computational Design of Novel Transformations and Catalytic Systems

Beyond predicting the outcomes of known reactions, computational methods are increasingly used to design novel chemical transformations and to develop new catalytic systems. For this compound, this could involve the in silico design of catalysts that can control the stereoselectivity of its reactions, for example, in asymmetric cycloadditions.

Computational approaches can be used to screen potential catalysts and to understand the mechanism by which they operate. By modeling the interaction between the catalyst, this compound, and a reaction partner, researchers can identify the key factors that lead to high enantioselectivity. This knowledge can then guide the experimental synthesis and testing of new, more effective catalysts. The development of rhodium-catalyzed intermolecular cyclopropanation of diazobutenoates with benzofuran (B130515) serves as an example of how catalysis can be applied to achieve diastereo- and enantioselective transformations of the benzofuran scaffold. researchgate.net Although this example does not involve the specific subject compound, it highlights the potential for designing catalytic systems for related molecules.

Advanced Analytical Characterization Techniques for 4 Azido 1,3 Dihydro 2 Benzofuran Research

High-Resolution Mass Spectrometry for Mechanistic Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the analysis of 4-AZIDO-1,3-DIHYDRO-2-BENZOFURAN, offering unparalleled sensitivity and specificity for determining elemental composition and identifying trace-level impurities. sterlingpharmasolutions.com

Mechanistic Elucidation: HRMS plays a pivotal role in understanding the reaction mechanisms involving aryl azides. For instance, in studies of H₂S-mediated azide (B81097) reduction, a common reaction for azido-containing fluorescent probes, HRMS can help identify key intermediates and products. nih.gov The fragmentation patterns observed in the mass spectra of aryl azides provide insights into their decomposition pathways. researchgate.net For this compound, HRMS can be used to follow its conversion to the corresponding amine, a reaction often induced photochemically, by accurately tracking the mass change from the azide to the amine functionality. nih.gov The technique allows for the study of reaction kinetics and the identification of transient species that are crucial for piecing together the complete reaction mechanism. nih.gov

Impurity Profiling: The synthesis of this compound can lead to the formation of various impurities, such as by-products from the reaction of nitrile and azido (B1232118) groups or residual starting materials. shimadzu.com Regulatory bodies require stringent impurity profiling for pharmaceutical ingredients to ensure safety and efficacy. ijnrd.org HRMS, often coupled with liquid chromatography (LC-MS), is the premier technique for this purpose due to its ability to detect and identify unknown impurities, even at very low concentrations. sterlingpharmasolutions.comthermofisher.com The high mass accuracy of HRMS allows for the confident assignment of elemental compositions to impurity peaks, which is the first step in their structural elucidation. thermofisher.com

Below is a hypothetical data table illustrating the use of LC-HRMS for impurity profiling of a this compound sample.

| Retention Time (min) | Measured m/z | Calculated m/z | Elemental Composition | Mass Error (ppm) | Proposed Identity |

| 5.2 | 176.0768 | 176.0764 | C₈H₉N₃O | -2.3 | This compound |

| 3.8 | 150.0811 | 150.0808 | C₈H₁₀O₂ | -2.0 | 1,3-Dihydro-2-benzofuran-4-ol |

| 6.1 | 150.0655 | 150.0652 | C₈H₉NO | -2.0 | 4-AMINO-1,3-DIHYDRO-2-BENZOFURAN |

| 7.5 | 349.1389 | 349.1384 | C₁₆H₁₆N₆O₂ | -1.4 | Dimeric byproduct |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Dynamic Studies

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is essential for complete structural assignment.

Detailed Structural Assignment: ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton. core.ac.uk For this compound, specific chemical shifts and coupling constants in the ¹H NMR spectrum would confirm the substitution pattern on the aromatic ring and the structure of the dihydrofuran moiety. researchgate.net

Two-dimensional NMR techniques are used to establish detailed correlations:

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings within the molecule, confirming the connectivity of the protons in the dihydrofuran ring and the aromatic system.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹JCH). ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH), which is crucial for connecting the dihydrofuran ring to the azido-substituted benzene (B151609) ring. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in confirming the three-dimensional structure. ipb.pt

The following table summarizes expected ¹H and ¹³C NMR data for this compound in a common deuterated solvent like CDCl₃.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H to C) |

| C4-N₃ | - | ~140 | H5, H7a |

| C5-H | ~7.0 (d) | ~115 | C4, C7, C3a |

| C6-H | ~7.3 (t) | ~130 | C4, C7a |

| C7-H | ~6.9 (d) | ~120 | C5, C3a |

| C1-H₂ | ~4.9 (s) | ~72 | C7a, C3 |

| C3-H₂ | ~4.9 (s) | ~72 | C3a, C1 |

| C3a | - | ~135 | H5, H3 |

| C7a | - | ~132 | H7, H1 |

Dynamic Studies: NMR is also employed to study dynamic processes. For instance, solvent effects on the chemical shifts of protons in azido-containing compounds have been observed, indicating interactions between the solute and solvent molecules. researchcommons.orgresearchgate.netresearchcommons.org Variable temperature (VT) NMR studies could be used to investigate conformational changes or restricted rotation within the this compound molecule, although significant dynamic processes are less likely in this relatively rigid structure. Additionally, ¹⁴N or ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atoms in the azide group. mdpi.com

Advanced Spectroscopic Methods for Monitoring Reaction Progress and Intermediates

Monitoring the progress of chemical reactions and detecting short-lived intermediates is crucial for optimization and mechanistic understanding. Techniques like time-resolved infrared and fluorescence spectroscopy are particularly well-suited for studying reactions involving the azido group of this compound.

Time-Resolved Infrared (TR-IR) Spectroscopy: TR-IR spectroscopy is a powerful method for observing structural changes in molecules during a reaction with high temporal resolution. unipr.it The azide group has a strong and characteristic asymmetric stretching vibration in the IR spectrum (typically around 2100-2150 cm⁻¹). researchcommons.org This distinct peak can be monitored to follow the consumption of this compound during a reaction, such as its photochemical conversion to a nitrene intermediate or its participation in a "click" reaction. researchgate.net Modern FT-IR spectrometers can acquire spectra on timescales ranging from milliseconds to nanoseconds, allowing for the direct observation of reactive intermediates like nitrenes. researchgate.netspectroscopyonline.com This provides invaluable data on reaction kinetics and mechanisms that cannot be obtained through standard analytical methods. nih.govnih.gov

Fluorescence Spectroscopy: While aryl azides themselves are typically non-fluorescent or weakly fluorescent, their reduction or reaction products, often primary amines, can be highly fluorescent. nih.govmdpi.com This "off-on" fluorogenic response is the basis for many chemical probes. nih.gov The reaction of this compound, for example in a strain-promoted azide-alkyne cycloaddition (SPAAC), can yield a highly fluorescent triazole product. acs.orgnih.gov By monitoring the emergence and increase of the fluorescence signal over time, the reaction progress can be easily quantified. researchgate.net This method is highly sensitive and can be used to study reaction kinetics under various conditions.

The table below illustrates how spectroscopic data might change during a hypothetical reaction of this compound.

| Technique | Reactant (this compound) | Product (e.g., 4-AMINO-1,3-DIHYDRO-2-BENZOFURAN) | Application |

| IR Spectroscopy | Strong ν(N₃) band at ~2130 cm⁻¹ | Disappearance of ν(N₃) band; Appearance of N-H bands at ~3300-3500 cm⁻¹ | Monitoring reactant consumption and product formation. |

| Fluorescence Spectroscopy | Non-fluorescent | Strong fluorescence emission (e.g., λₑₘ ~450 nm) | Quantifying product formation; Kinetic studies. |

X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Obtaining a single crystal of this compound suitable for X-ray diffraction would provide a wealth of structural information.

Solid-State Structure Elucidation: A crystal structure analysis would confirm the connectivity of the atoms, effectively providing a "photograph" of the molecule. It would yield precise bond lengths, bond angles, and torsion angles, confirming the planarity of the benzene ring and the conformation of the non-planar dihydrofuran ring. researchgate.net The geometry of the azide group (N-N-N bond angle and N-N bond lengths) could also be accurately determined. For related azido-triazole compounds, X-ray crystallography has been essential to confirm the molecular structure and analyze intermolecular interactions. nih.gov

Conformational Analysis: The dihydrofuran ring in 1,3-dihydro-2-benzofuran is not planar and typically adopts an "envelope" conformation. X-ray crystallography would reveal the specific conformation present in the solid state. Furthermore, the analysis would detail the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonds, π–π stacking, or van der Waals forces. nih.govmdpi.com This information is vital for understanding the solid-state properties of the compound and can influence its physical characteristics like melting point and solubility.

A summary of potential crystallographic data for this compound is presented in the table below.

| Parameter | Hypothetical Value | Information Gained |

| Crystal System | Monoclinic | Basic symmetry of the unit cell |

| Space Group | P2₁/c | Detailed symmetry operations within the crystal |

| Unit Cell Dimensions | a = 8.1 Å, b = 6.5 Å, c = 15.2 Å, β = 95° | Size and shape of the repeating unit |

| Key Bond Lengths | C-N(azide) ≈ 1.40 Å; N-N ≈ 1.24 Å, 1.12 Å | Covalent bonding distances |

| Key Bond Angles | C-C-C (aromatic) ≈ 120°; N-N-N ≈ 172° | Geometry around atomic centers |

| Dihydrofuran Conformation | Envelope | 3D shape of the heterocyclic ring |

| Intermolecular Interactions | C-H···N hydrogen bonds; π–π stacking | Crystal packing forces and arrangement |

Future Directions and Perspectives in 4 Azido 1,3 Dihydro 2 Benzofuran Research

Emerging Synthetic Strategies for Highly Functionalized Azido-Benzofuran Derivatives

The future of 4-azido-1,3-dihydro-2-benzofuran research is intrinsically linked to the development of sophisticated synthetic methodologies that allow for the precise installation of various functional groups onto the benzofuran (B130515) core. While the synthesis of some azido-benzofuran derivatives has been reported, for instance through multi-component reactions, there is significant room for advancement. nanosoftpolymers.comstanford.edu

Emerging strategies are expected to move beyond traditional methods and embrace modern catalytic systems. Key future approaches include:

C-H Activation: Direct C-H functionalization represents a powerful and atom-economical approach to modify the benzofuran scaffold. nih.gov Strategies involving transition metal catalysis (e.g., Palladium, Iridium) could enable the selective introduction of aryl, alkyl, or other functional groups at various positions on the aromatic ring of this compound, creating a library of novel compounds with tailored properties. nih.govmdpi.com

Catalytic Cross-Coupling Reactions: Building on established methods, the use of innovative catalysts, such as those based on copper or palladium, will facilitate more complex and efficient cross-coupling reactions. rsc.org These methods could be used to attach diverse molecular fragments to the benzofuran core, yielding highly elaborate structures that would be otherwise difficult to synthesize.

One-Pot and Domino Reactions: The development of one-pot synthetic protocols, where multiple transformations occur in a single reaction vessel, offers a streamlined path to complex molecules. rsc.org For instance, a sequence involving the formation of the benzofuran ring followed by in-situ azidation and further functionalization could significantly improve synthetic efficiency. An example of such efficiency is the one-pot synthesis of amino-substituted benzofurans from salicylaldehydes, amines, and calcium carbide. rsc.org

These advanced synthetic routes are crucial for generating a diverse chemical space of azido-benzofuran derivatives, which is essential for exploring their full potential in medicinal chemistry and materials science. mdpi.com

Exploration of Novel Bio-orthogonal Applications Beyond Current Paradigms

The azide (B81097) group is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in complex biological environments without interfering with native biochemical processes. mdpi.comnih.gov This makes this compound an excellent candidate for development as a bioorthogonal probe. The primary reactions involving azides are:

Staudinger Ligation: An early but foundational bioorthogonal reaction, the Staudinger ligation involves the reaction of an azide with a phosphine (B1218219) to form a stable amide bond. researchgate.netmdpi.com While it suffers from relatively slow kinetics, its principles have paved the way for more advanced methods. researchgate.net

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often considered the quintessential "click chemistry" reaction, CuAAC involves the copper-catalyzed reaction between an azide and a terminal alkyne to form a highly stable triazole ring. researchgate.netnih.gov This reaction is extremely efficient and specific, though the potential toxicity of the copper catalyst is a consideration for in-vivo applications. mdpi.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a cytotoxic copper catalyst, SPAAC utilizes strained cyclooctynes (e.g., DIFO, DBCO) that react rapidly with azides without any catalyst. mdpi.comacs.org This reaction has become a powerful tool for labeling biomolecules in living systems. mdpi.com

Future research will likely focus on incorporating the this compound moiety into larger biomolecules like peptides, sugars, or nucleotides. These functionalized molecules could then be used for in-vivo imaging, drug targeting, and elucidating complex biological pathways by "clicking" them to a reporter molecule (e.g., a fluorophore) or a drug payload directly within a cellular environment. researchgate.netrsc.org The ability to attach proteins directly from cell lysate onto functionalized surfaces using azide-alkyne cycloaddition highlights the potential for streamlined workflows in bionanotechnology. mdpi.com

Advanced Computational Modeling for Complex Biological and Material Systems Involving Azido-Benzofurans

Computational chemistry provides indispensable tools for predicting the behavior of molecules, guiding experimental design, and understanding complex interactions at an atomic level. For this compound and its derivatives, advanced computational modeling will be pivotal in predicting their properties and interactions in biological and material contexts.

Key computational methods and their future applications include:

| Computational Method | Description & Application for Azido-Benzofurans | Relevant Findings for Related Systems |

| Density Functional Theory (DFT) | DFT calculations can determine the optimal molecular geometry, electronic structure, and reactivity descriptors (e.g., HOMO-LUMO gap) of azido-benzofuran derivatives. This helps in understanding their chemical stability and reactivity. | DFT has been used to assess the stability and reactivity of novel 1,3,4-oxadiazole (B1194373) derivatives as potential enzyme inhibitors. |

| Molecular Docking | This technique predicts the preferred binding orientation of a molecule (ligand) to a target protein. It can be used to screen libraries of functionalized azido-benzofurans against biological targets like enzymes or receptors to identify potential drug candidates. | Docking studies on new dihydropyridine (B1217469) derivatives have helped to understand their interaction with L-type calcium channels, correlating well with experimental activity. |

| Molecular Dynamics (MD) Simulations | MD simulations model the physical movements of atoms and molecules over time. This can reveal the stability of a ligand-protein complex, conformational changes, and key binding interactions, offering a dynamic view of the system. | MD simulations have been used to unravel the inhibitory potential and binding characteristics of a potential MTHFR inhibitor, providing valuable information for therapeutic development. |

By integrating these computational approaches, researchers can build predictive QSAR (Quantitative Structure-Activity Relationship) models to correlate the chemical structures of new azido-benzofuran derivatives with their biological activity, thereby accelerating the discovery of new therapeutic agents.

Integration of this compound in Multifunctional and Responsive Materials

The azide group offers more than just a "click" handle; it is a photo- and thermo-labile functional group. Upon stimulation with UV light or heat, an azide group can release a molecule of nitrogen gas (N₂) to form a highly reactive nitrene intermediate. mdpi.comnih.gov This nitrene can undergo a variety of reactions, including insertion into C-H bonds and addition to C=C double bonds, making it an effective agent for crosslinking polymer chains. nih.gov

This reactivity opens the door for the integration of this compound into multifunctional and responsive materials:

Photo-Responsive Polymers: By incorporating this compound as a pendant group or comonomer into a polymer, it is possible to create a photo-crosslinkable material. mdpi.com Upon exposure to UV light, the azide groups would generate nitrenes, forming covalent bonds between polymer chains. This process can fundamentally change the material's properties, such as increasing its mechanical strength and solvent resistance or "switching off" surface tackiness, creating photo-switchable adhesives. researchgate.net

Thermo-Responsive Hydrogels: Similarly, thermal activation can be used to trigger crosslinking. Azide-containing polymers can be designed to form hydrogels at specific temperatures as the nitrenes form and create a network structure. nih.gov Such materials could be designed as thermo-responsive systems for applications like controlled drug delivery.

Multifunctional Surfaces: The dual nature of the azide group is key to creating multifunctional materials. A portion of the azide groups on a polymer surface could be used for photo-crosslinking to stabilize the material, while the remaining, unreacted azides would still be available for subsequent functionalization via click chemistry (e.g., CuAAC or SPAAC). rsc.orgresearchgate.net This allows for the covalent attachment of biomolecules, sensors, or other functional moieties to a pre-formed, stable material. stanford.edunih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-Azido-1,3-dihydro-2-benzofuran, and how can reaction conditions be optimized?

- Methodological Answer : Begin with a 1,3-dihydro-2-benzofuran precursor (e.g., halogenated derivatives) and introduce the azido group via nucleophilic substitution using sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF or DMSO) at 50–70°C. Optimize reaction time and stoichiometry (1:1.2 molar ratio of precursor to NaN₃) to avoid side reactions. Monitor progress via TLC and purify using silica gel column chromatography with ethyl acetate/hexane eluents. Confirm purity via HPLC (C18 column, methanol/water mobile phase) .

Q. How should researchers characterize the azido functional group in this compound?

- Methodological Answer : Use FT-IR spectroscopy to identify the asymmetric stretching vibration of the -N₃ group (~2100 cm⁻¹). Validate the structure via ¹H NMR (absence of precursor halogen signals, presence of benzofuran protons) and ¹³C NMR (azide-bearing carbon at ~120–130 ppm). Confirm molecular weight via high-resolution mass spectrometry (HRMS) in positive ion mode .

Q. What analytical techniques are suitable for assessing the stability of this compound in solution?

- Methodological Answer : Perform accelerated stability studies using LC-MS under varying pH (4–9), temperatures (4–40°C), and light exposure. Quantify degradation products (e.g., amine derivatives from azide reduction) via calibration curves. Use solid-phase extraction (SPE) with HLB cartridges to isolate analytes from complex matrices .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and thermal stability of this compound?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model reaction pathways and transition states for azide decomposition. Calculate bond dissociation energies (BDEs) of the C-N₃ bond to assess thermal stability. Solvent effects can be modeled using the COSMO-RS framework. Validate predictions with differential scanning calorimetry (DSC) to detect exothermic decomposition events .

Q. What experimental protocols ensure safe handling of this compound given its potential explosivity?

- Methodological Answer : Conduct small-scale reactions (<100 mg) in fume hoods with blast shields. Avoid mechanical shock, static electricity, and elevated temperatures (>80°C). Store the compound in amber vials under inert gas (Ar/N₂) at 2–8°C. Use silanized glassware to minimize adsorption losses. Emergency protocols should include dilution with ice-cold water and neutralization with NaNO₂/HCl .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for biological applications?

- Methodological Answer : Synthesize analogs with modifications to the azido group (e.g., alkyl/aryl substitutions) or benzofuran core (e.g., electron-withdrawing groups). Evaluate antimicrobial activity via microbroth dilution assays (MIC determination against S. aureus and E. coli). Use molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial enzyme targets (e.g., dihydrofolate reductase) .

Q. What mechanistic insights can be gained from studying the photochemical behavior of this compound?

- Methodological Answer : Irradiate the compound under UV light (254–365 nm) in degassed solvents (e.g., acetonitrile) to study azide-to-nitrene conversion. Trap reactive intermediates with spin-trapping agents (e.g., TEMPO) for EPR analysis. Analyze photoproducts via GC-MS and compare with computational predictions of nitrene insertion pathways .

Notes

- Avoid referencing commercial sources (e.g., ) per user guidelines.

- Contradictions: While highlights thermal risks for benzofuran derivatives, emphasizes inert storage conditions, aligning with safe handling protocols.

- Advanced questions integrate methodologies from synthesis ( ), computational modeling ( ), and toxicology ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.